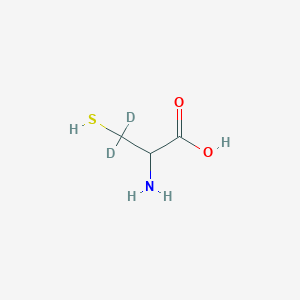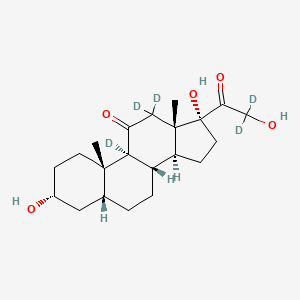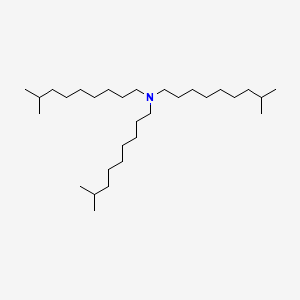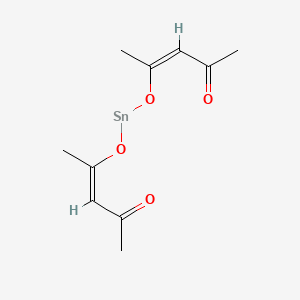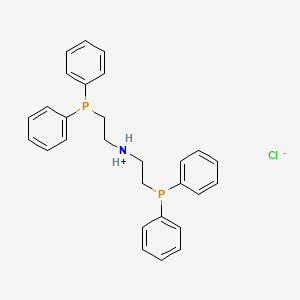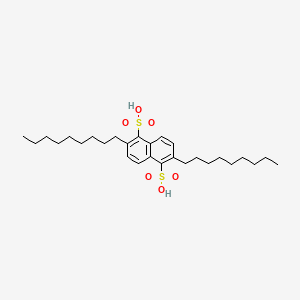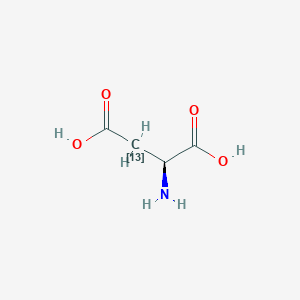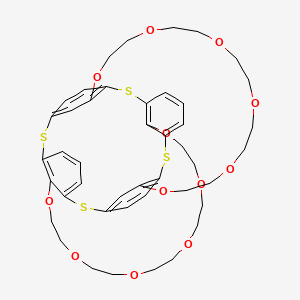
Cesium Ionophore III, Selectophore(TM), function tested
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium Ionophore III, Selectophore™, function tested, is a highly specialized compound used in the preparation of ion-selective electrodes (ISEs). These electrodes are crucial in various analytical applications due to their ability to selectively bind cesium ions, allowing for precise measurements in complex matrices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cesium Ionophore III involves multiple steps, including the formation of a complex organic structure with specific functional groups that enable selective ion binding. The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques.
Industrial Production Methods
Industrial production of Cesium Ionophore III requires stringent quality control to ensure high purity and functionality. The process involves large-scale organic synthesis, purification, and rigorous testing to meet the Selectophore™ standards.
Análisis De Reacciones Químicas
Types of Reactions
Cesium Ionophore III primarily undergoes complexation reactions with cesium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The ionophore is used in conjunction with polymer matrices and plasticizers to form ion-selective membranes. Common reagents include polyvinyl chloride (PVC) and various plasticizers that provide the membrane with the necessary properties for ion selectivity.
Major Products Formed
The primary product formed is the ion-selective membrane, which incorporates Cesium Ionophore III to selectively bind cesium ions in analytical applications.
Aplicaciones Científicas De Investigación
Cesium Ionophore III is widely used in scientific research, particularly in the fields of chemistry, biology, and environmental science. Its primary application is in the development of ion-selective electrodes for the detection and quantification of cesium ions in various samples. These electrodes are used in:
Environmental Monitoring: Detecting cesium contamination in soil and water.
Medical Diagnostics: Measuring cesium levels in biological fluids.
Industrial Processes: Monitoring cesium concentrations in manufacturing processes.
Mecanismo De Acción
The mechanism of action of Cesium Ionophore III involves the selective binding of cesium ions through complexation. The ionophore’s structure provides specific binding sites that interact with cesium ions, facilitating their selective transport across the ion-selective membrane. This selective binding is crucial for the accurate measurement of cesium ions in complex matrices.
Comparación Con Compuestos Similares
Similar Compounds
Calcium Ionophore I (ETH 1001): Selective for calcium ions.
Sodium Ionophore X: Selective for sodium ions.
Potassium Ionophore III: Selective for potassium ions.
Uniqueness
Cesium Ionophore III is unique in its high selectivity for cesium ions, making it indispensable for applications requiring precise cesium measurements. Its specificity and stability under various conditions set it apart from other ionophores.
Propiedades
Fórmula molecular |
C44H52O12S4 |
|---|---|
Peso molecular |
901.1 g/mol |
Nombre IUPAC |
3,6,9,12,15,18,32,35,38,41,44,47-dodecaoxa-25,54,58,60-tetrathiaheptacyclo[28.27.1.12,55.121,49.019,24.026,31.048,53]hexaconta-1,19(24),20,22,26,28,30,48(53),49,51,55(59),56-dodecaene |
InChI |
InChI=1S/C44H52O12S4/c1-3-39-43-40(4-1)58-34-8-10-38-36(32-34)54-28-24-50-20-16-46-12-11-45-15-19-49-23-27-53-35-31-33(57-39)7-9-37(35)59-41-5-2-6-42(60-38)44(41)56-30-26-52-22-18-48-14-13-47-17-21-51-25-29-55-43/h1-10,31-32H,11-30H2 |
Clave InChI |
SKWFJTVNJUMXMU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOC2=C3C=CC(=C2)SC4=CC=CC5=C4OCCOCCOCCOCCOCCOC6=C(C=CC=C6S3)SC7=C(C=C(S5)C=C7)OCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


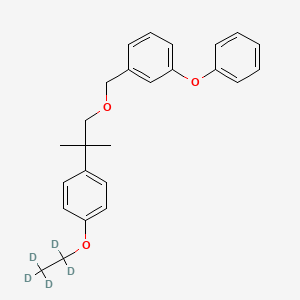
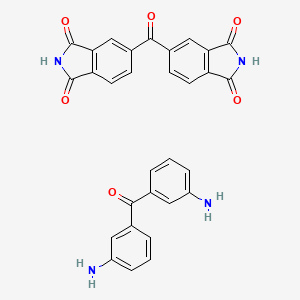
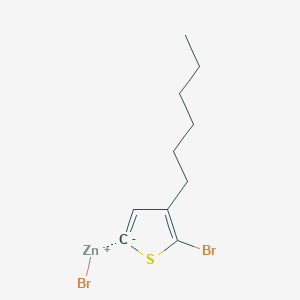
![2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12055661.png)
butanoic acid](/img/structure/B12055665.png)

